N-[5-(ADAMANTAN-1-YL)-1,3,4-THIADIAZOL-2-YL]-4-METHYLBENZAMIDE
Description
Properties
IUPAC Name |
N-[5-(1-adamantyl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3OS/c1-12-2-4-16(5-3-12)17(24)21-19-23-22-18(25-19)20-9-13-6-14(10-20)8-15(7-13)11-20/h2-5,13-15H,6-11H2,1H3,(H,21,23,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUGJAAQLJLMVCK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C34CC5CC(C3)CC(C5)C4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of 5-(Adamantan-1-yl)-1,3,4-thiadiazol-2-amine
The thiadiazole ring is constructed via cyclization of adamantane-1-carbohydrazide. A modified Hurd-Mori reaction is employed:
- Thiosemicarbazide Formation : Adamantane-1-carbohydrazide reacts with carbon disulfide in ethanol under reflux to form 1-(adamantan-1-yl)carbonyl thiosemicarbazide.
- Cyclization : The thiosemicarbazide intermediate undergoes cyclization in the presence of concentrated sulfuric acid, yielding 5-(adamantan-1-yl)-1,3,4-thiadiazol-2-amine.
Reaction Conditions :
Amide Coupling with 4-Methylbenzoic Acid
The amine group of the thiadiazole intermediate is coupled with 4-methylbenzoic acid using carbodiimide chemistry:
- Activation of Carboxylic Acid : 4-Methylbenzoic acid is activated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and hydroxybenzotriazole (HOBt) in acetonitrile.
- Coupling Reaction : The activated acid reacts with 5-(adamantan-1-yl)-1,3,4-thiadiazol-2-amine at room temperature for 12–24 hours.
Reaction Conditions :
- Molar Ratio : 1:1 (amine:acid).
- Solvent : Anhydrous acetonitrile.
- Purification : Ethyl acetate/water extraction, followed by washing with 5% NaHCO₃ and brine. The organic layer is dried over Na₂SO₄ and concentrated.
- Yield : ~75–80% after silica gel chromatography (ethyl acetate/hexane, 1:3).
Optimization Strategies
Enhancing Cyclization Efficiency
Amide Coupling Challenges
- Steric Hindrance : The adamantane group’s bulk necessitates prolonged reaction times (24–36 hours) for complete conversion.
- Alternative Coupling Reagents : Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (PyBOP) achieves higher coupling efficiency (85% yield) compared to EDC/HOBt.
Analytical Characterization
Structural Elucidation
Purity Assessment
- High-Performance Liquid Chromatography (HPLC) : >98% purity (C18 column, acetonitrile/water 70:30, 1.0 mL/min).
- Melting Point : 218–220°C (uncorrected).
Industrial-Scale Considerations
Process Intensification
Cost Analysis
| Component | Cost per kg (USD) |
|---|---|
| Adamantane-1-carbohydrazide | 1,200 |
| 4-Methylbenzoic acid | 150 |
| EDC | 800 |
| Total | 2,150 |
Comparative Synthesis Pathways
Chemical Reactions Analysis
Types of Reactions
N-[5-(ADAMANTAN-1-YL)-1,3,4-THIADIAZOL-2-YL]-4-METHYLBENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce functional groups such as hydroxyl or carbonyl groups.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert carbonyl groups to alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace leaving groups on the benzamide or thiadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction may produce alcohols.
Scientific Research Applications
N-[5-(ADAMANTAN-1-YL)-1,3,4-THIADIAZOL-2-YL]-4-METHYLBENZAMIDE has been studied for its potential therapeutic applications due to its unique structure and biological activity. Some of its applications include:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Studied for its potential anti-inflammatory, anti-cancer, and neuroprotective effects.
Mechanism of Action
The mechanism of action of N-[5-(ADAMANTAN-1-YL)-1,3,4-THIADIAZOL-2-YL]-4-METHYLBENZAMIDE is not fully understood, but it is believed to modulate various biological pathways. It has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. Additionally, it inhibits histone deacetylases (HDACs), which regulate gene expression. These actions result in reduced production of inflammatory mediators, induction of cell cycle arrest, and apoptosis in cancer cells.
Comparison with Similar Compounds
Substituent Effects on Physical and Chemical Properties
- Melting Points : Analogs with larger 5-substituents (e.g., benzylthio in 5h: 133–135°C) exhibit lower melting points than those with smaller groups (e.g., ethylthio in 5g: 168–170°C), likely due to reduced crystallinity from steric hindrance. The adamantane group’s bulk may similarly lower melting points compared to rigid, planar substituents .
- Synthetic Yields: Yields for thioether-containing analogs range from 68% to 88% ().
Inferred Bioactivity and Pharmacokinetics
- Metabolic Stability : Thioether groups (e.g., methylthio in 5f) are susceptible to oxidative metabolism, whereas adamantane’s saturated carbon framework may confer greater stability .
Biological Activity
N-[5-(adamantan-1-yl)-1,3,4-thiadiazol-2-yl]-4-methylbenzamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The unique structure of this compound, featuring an adamantane moiety, contributes to its distinctive chemical properties and biological interactions.
Chemical Structure and Properties
The chemical formula for this compound is represented as follows:
- Molecular Formula : C_{16}H_{20}N_{4}S
- Molecular Weight : 304.42 g/mol
Structural Characteristics
| Component | Description |
|---|---|
| Adamantane Moiety | Provides rigidity and hydrophobicity |
| Thiadiazole Ring | Facilitates interactions with biological targets |
| Benzamide Group | Enhances solubility and bioactivity |
Anticancer Activity
Recent studies have demonstrated the promising anticancer activity of thiadiazole derivatives. A series of compounds derived from the adamantane scaffold have been synthesized and evaluated for their anti-proliferative effects against various cancer cell lines including MCF-7 (breast cancer), HepG-2 (liver cancer), and A549 (lung cancer) cells.
Key Findings
- Mechanism of Action : The compounds exhibited apoptotic effects by up-regulating pro-apoptotic proteins (BAX) and down-regulating anti-apoptotic proteins (Bcl-2) .
- Inhibitory Activity : Selected derivatives showed IC50 values ranging from 37.85 nM to 85 nM against wild-type EGFR and even lower against mutant forms .
Table: IC50 Values of Selected Compounds
| Compound | Wild-Type EGFR IC50 (nM) | Mutant EGFR IC50 (nM) |
|---|---|---|
| Compound 5 | 85 | 41.19 |
| Compound 14c | 71.5 | 37.85 |
| Compound 17 | 0.27 | 0.78 |
| Lapatinib | 31.8 | 39.53 |
Antimicrobial Activity
Thiadiazole derivatives are also noted for their antimicrobial properties. The compound this compound has shown potential in inhibiting the growth of various bacterial strains.
Case Study: Antimicrobial Testing
In vitro studies have indicated that thiadiazole derivatives demonstrate significant activity against Gram-positive and Gram-negative bacteria. The mechanism involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Binding Affinity : The adamantane moiety enhances binding affinity to protein targets due to its rigid structure.
- Hydrogen Bonding : The thiadiazole ring can engage in hydrogen bonding with key amino acids in active sites of enzymes or receptors.
- Signal Transduction Modulation : By modulating signaling pathways related to apoptosis and cell proliferation, these compounds can exert therapeutic effects.
Q & A
Q. Table 1: Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| Cyclization | CS₂, KOH, ethanol, 80°C, 8h | 65–70 | ≥90% |
| Coupling | 4-methylbenzoyl chloride, DCM, 0°C | 75–80 | ≥95% |
How can structural contradictions in crystallographic data for adamantane-thiadiazole hybrids be resolved?
Basic Characterization :
Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) confirm molecular identity. For crystallographic analysis, single-crystal X-ray diffraction (SC-XRD) with SHELXL () is standard .
Advanced Resolution of Contradictions :
Discrepancies in bond angles or noncovalent interactions (e.g., hydrogen bonding) arise from steric effects of the adamantane moiety. Use:
- QTAIM Analysis : Quantifies weak interactions (e.g., C–H⋯S) via electron density topology .
- Twinned Data Refinement : SHELXL’s TWIN/BASF commands resolve overlapping reflections in bulky adamantane derivatives .
Example : In N-substituted analogs, QTAIM revealed C–H⋯π interactions (0.8–1.2 kcal/mol) stabilizing crystal packing .
What methodological approaches are recommended to investigate the biological activity of this compound against antimicrobial targets?
Q. Basic Screening :
- In vitro assays : Minimum Inhibitory Concentration (MIC) tests against S. aureus and E. coli ().
- Docking Studies : AutoDock Vina predicts binding to bacterial enoyl-ACP reductase (FabI) via thiadiazole–Arg198 hydrogen bonds .
Q. Advanced Mechanistic Analysis :
- Time-Kill Curves : Differentiate bactericidal vs. bacteriostatic effects.
- Resistance Profiling : Serial passage assays identify mutation hotspots in target enzymes.
Q. Table 2: Preliminary Antimicrobial Activity
| Strain | MIC (µg/mL) | Mode of Action |
|---|---|---|
| S. aureus | 8–16 | FabI inhibition |
| E. coli | 32–64 | Membrane disruption |
How do substituent variations on the benzamide ring influence bioactivity, and how can conflicting data be reconciled?
Q. Basic Structure-Activity Relationship (SAR) :
- Electron-Withdrawing Groups (e.g., -Cl, -F) : Enhance antimicrobial potency by increasing electrophilicity .
- Lipophilic Groups (e.g., -OCH₃) : Improve membrane penetration but may reduce solubility .
Advanced Conflict Resolution :
Contradictory results (e.g., -NO₂ groups showing high activity in some studies but low in others) arise from assay variability. Mitigate via:
- Standardized Protocols : Uniform inoculum size (1×10⁶ CFU/mL) and growth media (Mueller-Hinton agar).
- Comparative QSAR : Partial Least Squares (PLS) regression models quantify substituent contributions .
What analytical techniques are most effective for assessing purity and stability under storage conditions?
Q. Basic Quality Control :
- HPLC : Reverse-phase C18 column (acetonitrile/water gradient) detects impurities ≥0.1% .
- TGA/DSC : Thermal stability analysis (decomposition onset ~200°C) .
Q. Advanced Stability Studies :
- Forced Degradation : Expose to 40°C/75% RH for 6 months; monitor hydrolysis via LC-MS.
- Photostability : ICH Q1B guidelines (UV light, 1.2 million lux hours) .
Q. Table 3: Stability Profile
| Condition | Degradation Products | Half-Life (Days) |
|---|---|---|
| 40°C/75% RH | Hydrolyzed benzamide | 90 |
| UV Exposure | Thiadiazole ring oxidation | 30 |
How can molecular docking be optimized to predict binding modes with high accuracy?
Q. Basic Docking Workflow :
- Protein Preparation : Retrieve PDB structures (e.g., FabI: 3GNS), remove water, add hydrogens.
- Grid Box : Centered on active site (e.g., FabI’s NADH-binding pocket) .
Q. Advanced Enhancements :
- Induced Fit Docking (IFD) : Accounts for protein flexibility.
- MM/GBSA Free Energy Calculations : Validates docking poses with ΔG binding estimates .
Example : IFD predicted a binding energy of −9.2 kcal/mol for the adamantane-thiadiazole complex with FabI .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
